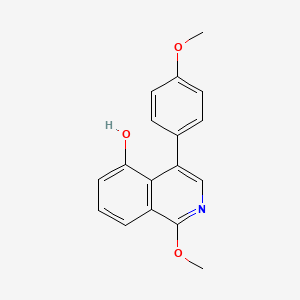
1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol is a chemical compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of methoxy groups at positions 1 and 4, and a hydroxyl group at position 5 on the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted benzaldehydes with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the aromatic ring or the functional groups attached to it.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic media).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydroisoquinolines or other reduced derivatives.
Applications De Recherche Scientifique
1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, modulating their activity, and influencing cellular pathways. Detailed studies on its mechanism of action would involve biochemical assays, molecular modeling, and in vivo experiments.
Comparaison Avec Des Composés Similaires
- 1-Methoxy-4-(4-methylphenyl)isoquinolin-5-ol
- 1-Methoxy-4-(4-hydroxyphenyl)isoquinolin-5-ol
- 1-Methoxy-4-(4-chlorophenyl)isoquinolin-5-ol
Comparison: 1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol is unique due to the presence of methoxy groups at specific positions, which can influence its chemical reactivity, biological activity, and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
656233-93-1 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
1-methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C17H15NO3/c1-20-12-8-6-11(7-9-12)14-10-18-17(21-2)13-4-3-5-15(19)16(13)14/h3-10,19H,1-2H3 |
Clé InChI |
WPSKHGQCLISQOY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















